Praseodymium oxide (Pr6O11)

Beschreibung

Significance of Mixed-Valence Rare Earth Oxides in Functional Materials

Mixed-valence rare earth oxides are a class of materials that contain a rare earth element in more than one oxidation state. This characteristic is central to their functionality in a wide range of applications. The ability of these oxides to readily store and release oxygen is a key attribute, making them valuable in catalysis and energy storage. researchgate.net The presence of multiple valence states facilitates redox reactions, which are fundamental to many catalytic processes. researchgate.net

In the context of functional materials, the high configurational entropy of mixed-valence rare earth oxides contributes to their excellent mixed ionic-electronic conductivity. mdpi.com This property is particularly crucial for applications such as solid oxide fuel cell (SOFC) electrodes, where efficient transport of both ions and electrons is required. mdpi.com The flexible lattice structures of these materials can accommodate multiple valence states, which enhances their catalytic activity. mdpi.com

Overview of Praseodymium Oxidation States and their Influence on Pr₆O₁₁ Functionality

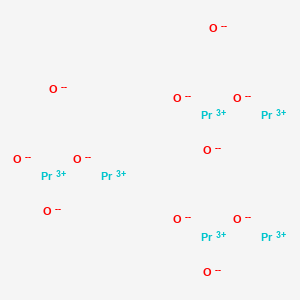

Praseodymium is a rare earth element that can exist in several oxidation states, most commonly +3 and +4. researchgate.net The compound Pr₆O₁₁ is a mixed-valence oxide, meaning it contains praseodymium ions in both +3 and +4 states. wikipedia.org This dual valency is the primary reason for many of its useful properties.

The crystal structure of Pr₆O₁₁ is a cubic fluorite-like structure. wikipedia.org It can be viewed as an oxygen-deficient form of praseodymium(IV) oxide (PrO₂). wikipedia.org This oxygen deficiency and the mixed-valence state of praseodymium contribute to high oxygen ion mobility and redox activity. These properties, in turn, lead to high electrical conductivity, making Pr₆O₁₁ a promising material for various applications.

The ratio of Pr³⁺ to Pr⁴⁺ can be influenced by factors such as temperature and the surrounding atmosphere. researchgate.netjim.org.cn This ability to change oxidation states allows Pr₆O₁₁ to act as an effective oxygen storage component, a crucial function in three-way automotive catalysts. acs.org

Research Trajectories and Interdisciplinary Relevance of Pr₆O₁₁

Current research on Pr₆O₁₁ is exploring its potential in a variety of fields, demonstrating its interdisciplinary relevance. Some of the key research areas include:

Catalysis: Pr₆O₁₁ is being investigated as a catalyst for various reactions, including CO oxidation and the oxidative coupling of methane. wikipedia.orgacs.org Its catalytic activity is often enhanced by the addition of promoters like gold or sodium. wikipedia.org Nanostructured Pr₆O₁₁ has shown higher catalytic activity compared to its commercial counterpart. acs.org

Solid Oxide Fuel Cells (SOFCs): Due to its high ionic conductivity at elevated temperatures, Pr₆O₁₁ is a promising material for SOFC cathodes. rsc.org Research has shown that nanostructured Pr₆O₁₁ electrodes can exhibit very low polarization resistance, leading to high power densities in SOFCs. rsc.orggrenoble-inp.fr

Electronics: With a high dielectric constant and low leakage currents, Pr₆O₁₁ is being considered for applications in microelectronics and nanodevices. wikipedia.org

Optical Materials: Praseodymium oxide is used as a coloring agent in glasses and ceramics, producing a characteristic yellow color. attelements.com It is also used in the production of optical fibers and camera components.

Magnetic Materials: Pr₆O₁₁ is a component in the production of high-power permanent magnets. heegermaterials.comnanografi.com

The diverse applications of Pr₆O₁₁ underscore its importance in materials science and its potential to contribute to advancements in various technological fields.

Interactive Data Table: Properties of Praseodymium Oxide (Pr₆O₁₁)

| Property | Value | Reference |

| Chemical Formula | Pr₆O₁₁ | wikipedia.org |

| Molar Mass | 1021.44 g/mol | azonano.com |

| Appearance | Dark brown powder | heegermaterials.comazonano.com |

| Crystal Structure | Cubic fluorite | wikipedia.org |

| Density | 6.5 g/cm³ | azonano.com |

| Melting Point | 2183 °C | heegermaterials.comazonano.com |

| Boiling Point | 3760 °C | azonano.com |

| Solubility in Water | Insoluble | wikipedia.orgheegermaterials.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

oxygen(2-);praseodymium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/11O.6Pr/q11*-2;6*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZIIFVSYNLWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O11Pr6-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1021.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Praseodymium oxide (Pr6O11) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12037-29-5 | |

| Record name | Praseodymium oxide (Pr6O11) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium oxide (Pr6O11) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthetic Methodologies for Praseodymium Oxide Pr₆o₁₁ Nanostructures and Bulk Materials

Solution-Based Chemical Synthesis Approaches

Solution-based methods are widely utilized for their versatility in controlling the size and shape of nanoparticles at relatively low temperatures. These techniques involve the chemical transformation of molecular precursors in a liquid phase to form solid particles.

Sol-Gel Methodologies for Controlled Particle Growth

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The process involves the conversion of a colloidal solution (sol) into a gel-like network containing both a liquid and a solid phase. Subsequent drying and thermal treatment (calcination) are performed to remove residual organics and crystallize the final oxide product.

For Pr₆O₁₁, a typical sol-gel synthesis starts with a praseodymium precursor, such as praseodymium nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O), dissolved in a solvent like ethanol. A gelling agent is then introduced to initiate the formation of the gel network. The properties of the resulting Pr₆O₁₁ nanoparticles are highly dependent on the synthesis parameters. Calcination of the precursor gel at temperatures above 500°C is generally required to obtain the crystalline Pr₆O₁₁ phase. wikipedia.org

Research Findings: Studies have shown that nanocrystalline Pr₆O₁₁ with a cubic fluorite-like structure can be successfully synthesized using sol-gel methods. acs.org The final particle size and the temperature required for crystallization are heavily influenced by the specific parameters of the synthesis. For instance, the ratio of the praseodymium precursor to the gelling agent and the concentration of the precursor solution are critical factors that must be controlled to achieve desired particle characteristics.

| Precursor | Solvent | Gelling Agent | Calcination Temperature (°C) | Resulting Phase | Nanocrystal Size (nm) |

| Pr(NO₃)₃·6H₂O | Ethanol | Propylene Oxide | ~550 | Cubic Pr₆O₁₁ | ~10 |

Hydrothermal and Solvothermal Synthesis of Pr₆O₁₁ Nanostructures

Hydrothermal and solvothermal synthesis are methods that utilize a solvent (water for hydrothermal, a non-aqueous solvent for solvothermal) in a sealed and heated vessel, known as an autoclave. sigmaaldrich.com This process elevates the temperature and pressure, which increases the solubility of precursors and facilitates the crystallization of the desired material. These methods are particularly effective for producing well-defined, crystalline nanostructures.

In the synthesis of Pr₆O₁₁ nanostructures, a praseodymium salt is dissolved in the chosen solvent, and a precipitating agent may be added. The mixture is then sealed in an autoclave and heated. For example, praseodymium hydroxide (B78521) (Pr(OH)₃) nanorods can be formed hydrothermally at temperatures around 180°C, which are then converted to Pr₆O₁₁ nanorods upon calcination. researchgate.netnih.gov This technique offers excellent control over the morphology of the final product, allowing for the creation of structures like nanorods. researchgate.net

Co-Precipitation Techniques for Praseodymium Hydroxide Precursors

Co-precipitation is a straightforward and scalable method for synthesizing Pr₆O₁₁ nanoparticles. The process involves dissolving a praseodymium salt, typically praseodymium nitrate, in a solvent and then adding a precipitating agent to form an insoluble precursor, most commonly praseodymium hydroxide (Pr(OH)₃). researchgate.netsemanticscholar.org

This praseodymium hydroxide precipitate is then separated from the solution, washed, and dried. The final step is calcination in air at elevated temperatures (typically 600°C or higher) to decompose the hydroxide precursor into crystalline Pr₆O₁₁ nanoparticles. researchgate.netnih.govsemanticscholar.org Research has demonstrated that this method, sometimes followed by a room-temperature aging step, can be an effective alternative to high-temperature hydrothermal processing for producing Pr(OH)₃ nanorods, which are subsequently converted to Pr₆O₁₁ nanorods. nih.govresearchgate.net

Complexation-Assisted Methods (e.g., Citrate, Modified Pechini)

Complexation-assisted methods are a subset of sol-gel techniques that offer enhanced control over the final product's homogeneity. These methods involve the use of a chelating agent, such as citric acid, which forms stable complexes with the praseodymium cations in the solution.

In the citrate method , citric acid is added to the precursor solution to form metal-citrate complexes. This prevents premature precipitation and ensures a uniform distribution of metal ions.

The modified Pechini method is a more advanced version where a polyhydroxy alcohol, like ethylene glycol, is also added. unit.no Upon heating, a polyesterification reaction occurs between the citric acid and ethylene glycol, creating a polymeric resin in which the praseodymium ions are uniformly entrapped. researchgate.net This resin is then calcined at a high temperature to burn off the organic components and form a highly homogeneous, nanocrystalline oxide powder. researchgate.net These sophisticated techniques are known to produce Pr₆O₁₁ with nanocrystalline domains in the range of 10 nm. acs.org

Gas Phase and Thermal Decomposition Routes

Gas-phase synthesis methods involve the formation of nanoparticles directly from a vapor or aerosol phase, often at high temperatures. These techniques are capable of continuous production and can yield high-purity materials.

Flame Spray Pyrolysis for Nanocrystalline Pr₆O₁₁

Flame spray pyrolysis (FSP) is a versatile and scalable gas-phase method for the rapid synthesis of a wide range of nanomaterials, including metal oxides. parteq.netsapub.org The process involves spraying a liquid precursor solution, which consists of a praseodymium compound dissolved in a combustible solvent, into a high-temperature flame. sapub.orgdtu.dk

Within milliseconds, the solvent droplets evaporate and combust, and the precursor decomposes and oxidizes to form Pr₆O₁₁ nanoparticles. parteq.net These newly formed particles are then rapidly quenched and collected. FSP is a one-step, continuous process that typically produces highly crystalline nanoparticles with a controllable particle size, often in the range of 10 to 50 nm. parteq.netnih.gov

Thermal Decomposition of Praseodymium Precursor Compounds (e.g., Oxalates, Acetates, Hydroxides)

Thermal decomposition, or calcination, is a widely employed and effective method for synthesizing praseodymium oxide. This process involves heating a praseodymium precursor compound in a controlled atmosphere, leading to its decomposition and the subsequent formation of the oxide. The choice of precursor and the calcination conditions, such as temperature and duration, are critical factors that influence the characteristics of the resulting Pr₆O₁₁ nanostructures. Common precursors include praseodymium oxalate, acetate (B1210297), and hydroxide. researchgate.netnanografi.com

Praseodymium Acetate (Pr(CH₃COO)₃): Praseodymium acetate monohydrate also decomposes through several intermediate stages, including Pr(OH)(CH₃COO)₂, PrO(CH₃COO), and Pr₂O₂CO₃. researchgate.netiaea.org The final product, Pr₆O₁₁, is typically formed at temperatures of 500°C or higher. researchgate.netiaea.org The resulting material's properties, such as surface area and crystallite size, are dependent on the calcination temperature. For example, Pr₆O₁₁ formed at 500°C can have a surface area of 17 m²/g and a crystallite size of 14 nm, whereas at 700°C, these values change to 10 m²/g and 30 nm, respectively. iaea.org The decomposition kinetics can be significantly enhanced in an oxygen atmosphere compared to nitrogen. researchgate.net

Praseodymium Hydroxide (Pr(OH)₃): Praseodymium hydroxide serves as another effective precursor. nanografi.com Pr(OH)₃ nanorods can be synthesized through methods like hydrothermal processing or room temperature aging. researchgate.netnih.gov Subsequent calcination of these nanorods in air at temperatures around 600°C for 2 hours converts them into Pr₆O₁₁ nanorods while retaining the one-dimensional morphology. acs.org This demonstrates that the morphology of the precursor can be preserved in the final oxide product.

| Precursor | Typical Calcination Temperature | Key Intermediates | Resulting Pr₆O₁₁ Properties |

|---|---|---|---|

| Praseodymium Oxalate | 750-800°C acs.orgacs.org | Pr₂O(CO₃)₂, Pr₂O₂CO₃ netsu.org | Cubic crystalline structure, micron-sized particles acs.orgacs.org |

| Praseodymium Acetate | ≥500°C researchgate.netiaea.org | Pr(OH)(CH₃COO)₂, PrO(CH₃COO), Pr₂O₂CO₃ researchgate.netiaea.org | Nanocrystalline; size from 14-30 nm iaea.org |

| Praseodymium Hydroxide | ~600°C acs.org | N/A | Morphology retention (e.g., nanorods) acs.org |

Advanced Physical and Chemical Deposition Techniques

Beyond bulk powder synthesis, the fabrication of Pr₆O₁₁ thin films is crucial for applications in electronics and sensors. Advanced deposition techniques like electrostatic spray deposition and sputtering are employed for this purpose.

Electrostatic Spray Deposition (ESD) of Pr₆O₁₁ Films

Electrostatic Spray Deposition (ESD) is a versatile and cost-effective technique for producing thin films. researchgate.netmdpi.com The process involves atomizing a precursor solution under a strong electrostatic field, where charged droplets are directed onto a heated substrate. mdpi.com The solvent evaporates upon contact, and the precursor decomposes to form the desired oxide film.

For Pr₆O₁₁ films, a common precursor is praseodymium nitrate dissolved in a solvent mixture, such as ethanol and butyl carbitol. researchgate.net The morphology and quality of the deposited film are highly dependent on several ESD parameters.

Key ESD Parameters:

Solvent Composition: The choice of solvent affects droplet size and evaporation rate, which in turn influences the film's microstructure. researchgate.net

Substrate Temperature: A typical substrate temperature is around 300°C during deposition. researchgate.net

Flow Rate: A controlled flow rate, for instance, 1.5 mL h⁻¹, ensures a steady supply of the precursor solution. researchgate.net

Nozzle-to-Substrate Distance: This distance, often set around 20 mm, impacts the spray cone and deposition uniformity. researchgate.net

Post-Deposition Annealing: A subsequent calcination step, for example at 700°C, is often required to achieve the desired crystalline Pr₆O₁₁ phase. researchgate.net

By carefully controlling these parameters, ESD can produce innovative and hierarchical nanostructures, such as columnar-type cathodes, which are beneficial for applications like solid oxide fuel cells. researchgate.net

Sputtering Methods for Pr₆O₁₁ Thin Films

Sputtering is a physical vapor deposition (PVD) technique used to deposit high-quality, uniform thin films. cgmaterial.com The process involves bombarding a target material (the source) with energetic ions in a vacuum chamber, causing atoms from the target to be ejected and deposited onto a substrate. cgmaterial.com

For Pr₆O₁₁ films, a high-purity Pr₆O₁₁ ceramic target is typically used. cgmaterial.commsesupplies.comheegermaterials.com The target is pressed and sintered from fine powders to ensure a dense and uniform composition. cgmaterial.com Sputtering can be performed in a reactive atmosphere, for example, by introducing oxygen along with an inert gas like argon. This reactive sputtering process allows for fine-tuning the stoichiometry of the deposited film. The resulting films are used in microelectronics, optical coatings, and magnetic storage media. cgmaterial.comheegermaterials.com

| Deposition Technique | Typical Precursor/Target | Key Process Parameters | Film Characteristics |

|---|---|---|---|

| Electrostatic Spray Deposition (ESD) | Praseodymium nitrate solution researchgate.net | Substrate temp. (~300°C), flow rate, solvent, post-annealing (~700°C) researchgate.net | Porous, hierarchical nanostructures, controllable morphology researchgate.net |

| Sputtering | High-purity Pr₆O₁₁ ceramic target cgmaterial.com | Gas pressure (Ar/O₂ ratio), power, substrate temperature | Dense, uniform films with controlled stoichiometry cgmaterial.com |

Green Synthesis Approaches for Ecologically Benign Production

In response to the growing need for sustainable and environmentally friendly manufacturing, green synthesis methods for producing Pr₆O₁₁ nanoparticles have emerged. These approaches utilize natural resources, such as plant extracts, to replace hazardous chemicals and reduce energy consumption. nih.govmdpi.com

The fundamental principle of plant-mediated synthesis involves using phytochemicals (e.g., alkaloids, phenols, terpenes) present in plant extracts as both reducing and capping/stabilizing agents. nih.govmdpi.com The process typically involves mixing an aqueous solution of a praseodymium salt (like praseodymium nitrate) with a plant extract. The phytochemicals reduce the metal ions to form nanoparticles, while also adsorbing onto their surface to prevent agglomeration. mdpi.com This eco-friendly method avoids the need for toxic solvents and external stabilizing agents. researchgate.net For example, a hydrothermal method followed by calcination has been described as a green approach for synthesizing Pr₆O₁₁ nanoparticles that can be used as an efficient and reusable nanocatalyst. researchgate.netnih.gov

Control of Morphology and Size in Pr₆O₁₁ Synthesis (e.g., Nanorods, Nanoparticles, Hollow Structures)

The functionality and performance of Pr₆O₁₁ in various applications are strongly dependent on its morphology and size. Therefore, precise control over these characteristics during synthesis is a key area of research.

Nanorods: Praseodymium oxide nanorods can be synthesized by creating precursor nanorods first, followed by calcination. acs.org For instance, Pr(OH)₃ nanorods produced via a hydrothermal route or room-temperature aging can be converted to Pr₆O₁₁ nanorods by heating in air, preserving the one-dimensional shape. nih.govacs.org The use of templates, such as the cationic surfactant cetyltrimethylammonium bromide (CTAB), can also guide the growth of nanorods by forming micelles that direct the precipitation of the oxide. researchgate.net

Nanoparticles: The size of Pr₆O₁₁ nanoparticles can be controlled by adjusting synthesis parameters. In thermal decomposition, increasing the calcination temperature generally leads to an increase in crystallite size. iaea.orgresearchgate.net For example, calcining a precursor at 500°C can yield nanoparticles with a size of 6-12 nm, which grows to 20-33 nm at 700°C. researchgate.net In green synthesis, factors like the concentration of the plant extract can influence the final particle size. mdpi.com

Hollow Structures: Hollow nanostructures of metal oxides can be fabricated using various templating methods. One common approach involves coating a sacrificial template, such as a polymer sphere, with the desired material. The template is then removed, typically by heat treatment or solvent etching, leaving behind a hollow shell. nsf.gov For instance, hollow iron oxide nanospheres have been created by coating polymer particles with iron oxide, followed by thermal treatment to degrade the polymer core. nih.gov This general strategy can be adapted for Pr₆O₁₁ to create hollow structures with tunable sizes for applications like drug delivery or catalysis.

| Morphology | Synthetic Strategy | Controlling Parameters |

|---|---|---|

| Nanorods | Calcination of precursor nanorods (e.g., Pr(OH)₃) acs.org | Precursor morphology, calcination temperature acs.org |

| Nanoparticles | Thermal decomposition, green synthesis researchgate.netmdpi.com | Calcination temperature, precursor type, plant extract concentration researchgate.netmdpi.com |

| Hollow Structures | Sacrificial template method (e.g., polymer spheres) nsf.govnih.gov | Template size, shell thickness, template removal process nsf.gov |

Computational and Theoretical Investigations of Praseodymium Oxide Pr₆o₁₁

Density Functional Theory (DFT) Studies on Electronic Structure and Oxygen Vacancy Formation Energies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and energetic properties of materials like Pr₆O₁₁. DFT calculations, often supplemented with a Hubbard correction (DFT+U) to better account for strongly correlated f-electrons in lanthanide oxides, are employed to predict fundamental properties.

Electronic Structure: First-principles DFT calculations are essential for determining the electronic band structure and density of states (DOS), which clarify whether the material behaves as a metal, semiconductor, or insulator. Computational studies on a monoclinic phase of Pr₆O₁₁ (space group P2₁/c) predicted a band gap of 0.000 eV, suggesting metallic behavior. materialsproject.org However, it is a well-documented limitation that standard DFT functionals tend to severely underestimate the band gaps of materials. materialsproject.org Therefore, while these calculations provide a foundational understanding, the results must be interpreted with caution, and more advanced computational methods may be needed for precise electronic property prediction.

Oxygen Vacancy Formation Energies: The formation of oxygen vacancies is critical to the catalytic and electrical properties of Pr₆O₁₁. The energy required to create these vacancies (oxygen vacancy formation energy, E_vf) is a key descriptor of a material's reducibility and its ability to participate in redox reactions. DFT+U calculations are the standard theoretical tool for determining these energies. researchgate.netaps.org The calculation involves removing an oxygen atom from the oxide lattice, allowing the structure to relax, and calculating the total energy difference, referenced against the chemical potential of oxygen. nih.gov

The general equation for the oxygen vacancy formation energy is: E_vf = E(defective_supercell) - E(perfect_supercell) + ½ E(O₂_molecule)

Where:

E(defective_supercell) is the total energy of the Pr₆O₁₁ supercell with one oxygen vacancy.

E(perfect_supercell) is the total energy of the stoichiometric Pr₆O₁₁ supercell.

E(O₂_molecule) is the total energy of an oxygen molecule in the gas phase.

Lower oxygen vacancy formation energies indicate a higher concentration of defects and enhanced mobility of lattice oxygen, which is directly linked to the catalytic activity of Pr₆O₁₁ in oxidation reactions. researchgate.net

| Property | Calculated Value | Computational Method | Reference |

|---|---|---|---|

| Formation Energy / Atom | -3.229 eV | DFT | materialsproject.org |

| Calculated Band Gap | 0.000 eV | DFT | materialsproject.org |

| Crystal System | Monoclinic | DFT | materialsproject.org |

| Calculated Density | 6.07 g/cm³ | DFT | materialsproject.org |

Ab Initio Molecular Dynamics Simulations of Pr₆O₁₁ Systems

Ab initio molecular dynamics (AIMD) is a simulation technique that combines classical molecular dynamics with electronic structure calculations (typically DFT) to model the time evolution of a system of atoms. This method is particularly useful for studying dynamic processes such as ion transport, phase transitions, and reaction dynamics at finite temperatures, without relying on empirical potentials.

While specific AIMD studies exclusively on Pr₆O₁₁ are not widely documented, the methodology has been successfully applied to similar praseodymium-containing oxides to understand oxygen diffusion mechanisms. For instance, molecular dynamics simulations on related compounds like Pr₂NiO₄+δ show that oxygen transport is highly anisotropic and occurs primarily through an interstitialcy mechanism, where an interstitial oxygen ion pushes a lattice oxygen ion into another interstitial site. scispace.comcoventry.ac.uk The activation energies for oxygen migration in these materials have been calculated to be in the range of 0.49 to 0.64 eV, depending on the oxygen content. scispace.comcoventry.ac.uk

For Pr₆O₁₁, AIMD simulations could provide critical insights into:

Oxygen Diffusion Pathways: Mapping the trajectories of oxygen ions at operating temperatures relevant to solid oxide fuel cells (SOFCs) to identify the dominant diffusion mechanisms and quantify diffusion coefficients.

Structural Stability: Observing phase transitions and structural rearrangements at elevated temperatures.

Surface Dynamics: Simulating the interaction of gas molecules with the Pr₆O₁₁ surface to understand the initial steps of catalytic reactions.

These simulations are computationally intensive but offer a parameter-free approach to understanding the dynamic behavior that governs the performance of Pr₆O₁₁ in applications like SOFC cathodes and catalysts. dtu.dkmdpi.com

Theoretical Modeling of Surface Reaction Mechanisms and Adsorption Processes

Theoretical modeling is used to elucidate the step-by-step mechanisms of catalytic reactions occurring on the surface of Pr₆O₁₁. This involves DFT calculations to determine the adsorption energies of reactant molecules, identify stable intermediate species, and calculate the energy barriers for each reaction step.

Pr₆O₁₁ is a known catalyst for oxidation reactions, such as CO oxidation and soot oxidation. researchgate.netwikipedia.org The high catalytic activity is often attributed to the high mobility of its lattice oxygen and the ease of forming oxygen vacancies. The proposed mechanism for CO oxidation on the Pr₆O₁₁ surface follows a Mars-van Krevelen type pathway:

A CO molecule adsorbs onto a surface metal site.

The adsorbed CO reacts with a lattice oxygen atom from the Pr₆O₁₁ surface, forming CO₂.

The CO₂ molecule desorbs, leaving behind an oxygen vacancy on the catalyst surface.

This vacancy is subsequently refilled by gas-phase oxygen, regenerating the catalyst for the next cycle.

Computational studies on other metal oxides have shown that the adsorption energy of CO is a critical factor. researchgate.net DFT calculations can be used to compare the stability of CO adsorbed at different surface sites (e.g., on top of a Pr ion or at a bridge site between two ions). Furthermore, these models can compute the activation energy for the reaction between adsorbed CO and lattice oxygen, providing a quantitative measure of the reaction rate. The presence of oxygen vacancies, which can be modeled by removing an oxygen atom from the surface slab, is known to significantly influence the adsorption and reactivity of molecules. researchgate.net

Computational Analysis of Doping Effects and Defect Chemistry in Pr₆O₁₁

Computational analysis allows for the systematic investigation of how introducing dopants (extrinsic defects) or controlling native point defects (intrinsic defects) can be used to tailor the properties of Pr₆O₁₁. Defect chemistry plays a vital role in the electronic and ionic conductivity of the material.

The primary methods for this analysis involve DFT calculations on supercells of Pr₆O₁₁ containing the defect of interest. By substituting a host Pr or O atom with a dopant atom, or by creating intrinsic defects like interstitials or anti-site defects, researchers can calculate:

Defect Formation Energies: The energy required to create the defect, which determines its equilibrium concentration. This helps predict which dopants can be incorporated into the lattice and under what conditions (e.g., oxygen-rich or oxygen-poor).

Changes in Electronic Structure: How the dopant alters the band gap, density of states, and charge carrier concentration. For example, introducing an aliovalent dopant (a dopant with a different charge state than the host ion) can increase the concentration of oxygen vacancies to maintain charge neutrality, thereby enhancing ionic conductivity.

Theoretical studies on other doped oxides have demonstrated that this approach can successfully predict trends in conductivity and stability. mdpi.com For Pr₆O₁₁, computational screening of various dopants could identify promising candidates for enhancing its performance as an SOFC cathode or other electronic applications.

Machine Learning and Data-Driven Approaches for Pr₆O₁₁ Materials Design and Property Prediction

Machine learning (ML) and data-driven techniques are emerging as powerful tools in materials science for accelerating the discovery and design of new materials. labmanager.com These methods leverage large datasets from experiments or high-throughput computations to build predictive models for material properties, bypassing the need for costly and time-consuming direct simulations or experiments for every new compound.

While specific ML models trained exclusively for Pr₆O₁₁ are not yet prevalent, the framework is readily applicable. The general workflow involves:

Data Generation: Creating a dataset of materials and their corresponding properties. For Pr₆O₁₁, this could involve high-throughput DFT calculations of various doped or modified structures.

Feature Engineering: Representing the material's composition and structure with numerical descriptors (features), such as elemental properties (atomic number, electronegativity) and structural information (lattice parameters, bond angles).

Model Training: Using algorithms like neural networks, random forests, or gradient boosting to learn the complex relationships between the features and the target properties (e.g., formation energy, band gap, ionic conductivity). materialsproject.orgresearchgate.net

Catalytic Applications of Praseodymium Oxide Pr₆o₁₁ and Its Composites

Oxidation Catalysis

The ability of praseodymium oxide to readily release and take up oxygen is central to its application in oxidation catalysis. This property is particularly effective in the oxidation of carbon monoxide and various volatile organic compounds.

Praseodymium oxide serves as an effective catalyst for the oxidation of carbon monoxide (CO), a reaction of significant environmental importance for converting toxic CO to the less harmful carbon dioxide (CO₂). The mechanism of CO oxidation on a Pr₆O₁₁ catalyst involves the adsorption of CO onto the catalyst surface, leading to the formation of a bidentate carbonate. This intermediate species is then converted to a monodentate carbonate, which subsequently decomposes to release CO₂. A key feature of this catalytic cycle is the creation of an oxygen vacancy on the catalyst surface following the conversion of the bidentate to a monodentate carbonate. This vacancy is readily filled due to the high mobility of oxygen within the praseodymium oxide lattice, a consequence of the mixed oxidation states of the praseodymium ions.

The catalytic activity of Pr₆O₁₁ for CO oxidation can be significantly enhanced through the use of promoters. For instance, the addition of gold nanoparticles to create Au/Pr₆O₁₁ nanorod catalysts has been shown to exhibit superior catalytic activity. researchgate.netgoogle.com This enhancement is attributed to a synergistic interaction between the gold nanoparticles and the Pr₆O₁₁ support, where lattice oxygen atoms and point defects in the Pr₆O₁₁ play a crucial role. researchgate.netgoogle.com

Praseodymium oxide is also a promising component in catalysts designed for the oxidative degradation of volatile organic compounds (VOCs), which are significant air pollutants. While Pr₆O₁₁ can be used in catalyst compositions for general VOC oxidation, its effectiveness has been particularly demonstrated in composite materials. google.comgoogle.com

In a notable application, praseodymium-doped Cr₂O₃, prepared by the in-situ pyrolysis of MIL-101(Cr), has shown high efficiency in the catalytic oxidation of 1,2-dichloroethane, a chlorinated VOC. nih.gov The introduction of praseodymium into the chromium oxide structure was found to generate new oxygen vacancies and significantly improve the acidity of the catalyst. nih.gov These modifications facilitate the complete oxidation of 1,2-dichloroethane at lower temperatures. The synergistic interaction between chromium and praseodymium enhances the presence of active oxygen species on the catalyst surface, which is crucial for the breakdown of the VOC molecule. nih.gov The M-30PrCr catalyst, a specific formulation from this research, demonstrated complete oxidation of 1,2-dichloroethane at approximately 360 °C. nih.gov

Furthermore, praseodymium-promoted MCM-41 catalysts have been investigated for the catalytic decomposition of methyl mercaptan, a toxic and volatile sulfur compound. The praseodymium oxide species on the catalyst surface was found to react with coke deposits, prolonging the catalyst's stability for up to 120 hours. mdpi.com

Hydrogenation and Dehydrogenation Catalysis

The catalytic activity of praseodymium oxide extends to hydrogenation and dehydrogenation reactions, which are fundamental processes in the chemical industry for the production of fuels and fine chemicals.

Composites of palladium nanoparticles supported on oxygen-deficient Pr₆O₁₁ nanorods (Pd/Pr₆O₁₁) have proven to be highly active and stable nanocatalysts for the hydrogenation of organic substrates. The hydrogenation of styrene and 4-nitrophenol are often used as model reactions to evaluate the efficiency of such catalysts.

For the hydrogenation of styrene, the Pd/Pr₆O₁₁ catalyst demonstrates remarkable performance under mild conditions (1 atm H₂ at room temperature), achieving a high turnover frequency (TOF). The presence of oxygen vacancies in the Pr₆O₁₁ support is believed to act as electron donors, which enhances the adsorption and activation of the reactants. The catalyst also exhibits excellent reusability, maintaining its activity for up to ten consecutive cycles with minimal loss.

In the case of 4-nitrophenol reduction, the Pd/Pr₆O₁₁ catalyst also shows high efficiency. The strong metal-support interaction and the well-dispersed nature of the palladium nanoparticles contribute to the excellent hydrogenation performance.

| Substrate | Catalyst | Key Performance Metric | Value |

|---|---|---|---|

| Styrene | Pd/Pr₆O₁₁ | Turnover Frequency (TOF) | 8957.7 h⁻¹ |

| 4-Nitrophenol | Pd/Pr₆O₁₁ | Rate Constant (k) | 0.0191 s⁻¹ |

Praseodymium oxide, particularly in combination with other metal oxides, plays a significant role in facilitating dehydrogenation reactions and promoting hydrogen generation from chemical hydrides. A prime example is the use of a composite of titanium dioxide (TiO₂) and Pr₆O₁₁ to enhance the dehydrogenation of α-aluminum hydride (α-AlH₃), a promising material for hydrogen storage.

The synergistic catalytic effect of the TiO₂ and Pr₆O₁₁ composite significantly lowers the initial dehydrogenation temperature of α-AlH₃ to 43 °C and reduces the apparent activation energy of the reaction to 56.1 kJ mol⁻¹, which is a 52% reduction compared to pure α-AlH₃. google.com The mechanism involves the multiple valence state conversions of both TiO₂ and Pr₆O₁₁, which promotes electron transfer from the hydrogen in AlH₃. This process is accompanied by the formation of a praseodymium hydride (PrH₂.₃₇) intermediate, which accelerates the breaking of the Al-H bonds and facilitates the release of hydrogen. google.com

| Material | Catalyst | Parameter | Value |

|---|---|---|---|

| α-AlH₃ | None (Pure) | Activation Energy | ~116.9 kJ mol⁻¹ |

| α-AlH₃ | TiO₂ and Pr₆O₁₁ | Activation Energy | 56.1 kJ mol⁻¹ |

| α-AlH₃ | TiO₂ and Pr₆O₁₁ | Initial Dehydrogenation Temperature | 43 °C |

Furthermore, ruthenium-based catalysts supported on Pr₆O₁₁ have been investigated for hydrogen production from ammonia (B1221849) decomposition. The Cs/Ru₃(CO)₁₂/Pr₆O₁₁ catalyst, for instance, exhibited a hydrogen production rate of 1.024 mmol·min⁻¹·gcat⁻¹ at 350 °C with an ammonia conversion of 46.1%. researchgate.net

Environmental Remediation through Photocatalysis

Praseodymium oxide and its composites are emerging as effective photocatalysts for environmental remediation, particularly for the degradation of organic pollutants in water and the reduction of carbon dioxide. Pr₆O₁₁ is an n-type semiconductor with a band gap that allows for the absorption of visible light, making it suitable for photocatalytic applications under solar irradiation. mdpi.com

A novel composite, Pr₆O₁₁@C, synthesized using an acid dye as a carbon source, has demonstrated efficient photocatalytic activity for the degradation of Acid Red 14 (AR14). mdpi.com The main oxidative species responsible for the degradation are superoxide radicals (O₂•⁻) and hydroxyl radicals (OH•). mdpi.com This composite also exhibits good stability in acidic mediums, which is a significant advantage for practical applications. mdpi.com

In another application, Ag/Pr₆O₁₁ nanorods have been shown to be promising catalysts for the photocatalytic degradation of organic pollutants like Rhodamine B. researchgate.net The presence of silver nanoparticles on the Pr₆O₁₁ nanorods suppresses the recombination of photogenerated electron-hole pairs and enhances the photocatalytic efficiency due to the surface plasmon resonance effect of silver. researchgate.net

Photocatalytic Degradation of Organic Pollutants and Dyes

Praseodymium oxide (Pr₆O₁₁) and its composites serve as promising photocatalysts for the degradation of various organic pollutants and dyes. researchgate.net Nanostructured Pr₆O₁₁ has been effectively used to break down pollutants such as 2-naphthol under ultraviolet irradiation. researchgate.net The photocatalytic efficiency of Pr₆O₁₁ is significantly enhanced when integrated into composite materials. For instance, a Pr₆O₁₁@C composite, synthesized using Acid Red 14 (AR14) as a carbon source, demonstrated higher photocatalytic efficiency in degrading AR14 compared to pure Pr₆O₁₁. mdpi.com This enhanced activity is attributed to the formation of abundant carbon bonds and oxygen vacancies, which improve the separation of photogenerated electrons and holes. mdpi.com

Similarly, composites of Pr₆O₁₁ with noble metals have shown improved performance. Ag/Pr₆O₁₁ nanorods, for example, exhibit enhanced efficiency in the degradation of Rhodamine B. researchgate.net The silver nanoparticles attached to the praseodymium oxide nanorods help to suppress the recombination of photogenerated electron-hole pairs, while the surface plasmon resonance effect of silver further boosts the degradation process. researchgate.net Another composite, Pr₆O₁₁/g-C₃N₄, was found to completely degrade Acid Violet 7 (AV7) dye within 20 minutes under visible light, an improvement ascribed to a reduced band gap and better charge carrier separation. researchgate.net

Table 1: Photocatalytic Degradation of Various Organic Pollutants using Pr₆O₁₁-Based Catalysts

| Catalyst | Pollutant | Light Source | Key Findings |

| Pr₆O₁₁ Nanostructures | 2-naphthol | Ultraviolet Light | Effective degradation of the organic pollutant. researchgate.net |

| Pr₆O₁₁@C | Acid Red 14 (AR14) | Visible Light | Higher photocatalytic efficiency than pure Pr₆O₁₁. mdpi.com |

| Ag/Pr₆O₁₁ Nanorods | Rhodamine B | Xe-lamp | Enhanced degradation efficiency due to suppressed electron-hole recombination and surface plasmon resonance. researchgate.net |

| Pr₆O₁₁/g-C₃N₄ | Acid Violet 7 (AV7) | Visible Light | Complete degradation within 20 minutes. researchgate.net |

Photocatalytic Carbon Dioxide (CO₂) Reduction with Water

Praseodymium oxide plays a crucial role in composite materials designed for the photocatalytic reduction of carbon dioxide (CO₂) with water into valuable chemicals. acs.org While Pr₆O₁₁ itself may not be the primary photocatalyst, its addition as a co-catalyst significantly enhances the activity and efficiency of the system. acs.orgkyoto-u.ac.jp

Catalytic Applications in Industrial Processes

Beyond photocatalysis, Pr₆O₁₁ is utilized in several large-scale industrial applications, particularly in the petroleum and automotive sectors.

Petroleum Cracking Catalysis

Praseodymium oxide is employed as a catalyst in the petroleum industry for fluid catalytic cracking (FCC). heegermaterials.comnanotrun.comgznanocrystal.com Specifically, it is added to Y-type zeolite molecular sieves to create cracking catalysts. nanotrun.comgznanocrystal.com The inclusion of praseodymium-neodymium enrichment in these zeolites has been shown to improve the catalyst's activity, selectivity, and stability. nanotrun.com

A key application is in increasing the octane (B31449) number of gasoline. e3s-conferences.org A catalyst composed of Pr₆O₁₁-impregnated clinoptilolite zeolite was shown to increase the octane number of gasoline by 0.1 with just a 2-minute contact time at room temperature (27.7°C). e3s-conferences.orgresearchgate.nete3s-conferences.org This enhancement is achieved by the catalyst promoting the cracking of long-chain hydrocarbons (C11-C12) into more desirable shorter-chain (C4-C8) and aromatic compounds, which have higher octane ratings. e3s-conferences.org

Automotive Exhaust Gas Treatment

Praseodymium oxide is an effective catalyst for the treatment of harmful emissions from automotive exhausts, particularly diesel soot. dntb.gov.uamdpi.com The primary challenge in diesel engines is that the soot ignition temperature (over 450-500°C) is much higher than the typical exhaust operating temperature (200-400°C). researchgate.net Pr₆O₁₁-based catalysts help to lower this ignition temperature, allowing for more effective removal of particulate matter in diesel particulate filters (DPFs). researchgate.net

The catalytic activity of Pr₆O₁₁ in soot oxidation is linked to its ability to provide active lattice oxygen. nih.gov Doping Pr₆O₁₁ with transition metals like manganese can further enhance its performance by weakening the Pr-O bond strength, which promotes the formation of oxygen vacancies and increases the availability of active oxygen species. nih.gov A manganese-doped Pr₆O₁₁ catalyst demonstrated a 50% soot conversion temperature (T₅₀) of 396°C. nih.gov

Role of Oxygen Vacancies and Mixed-Valence States in Catalytic Activity

The remarkable catalytic activity of Pr₆O₁₁ is fundamentally linked to its unique solid-state chemistry, specifically the presence of mixed-valence states and a high concentration of oxygen vacancies. mdpi.comacs.orgnih.gov Praseodymium oxide is a mixed-valent compound, meaning it contains praseodymium ions in both the Pr³⁺ and Pr⁴⁺ oxidation states. nanotrun.com This characteristic is central to its function.

The presence of trivalent Pr³⁺ ions within the crystal lattice that would otherwise be occupied by tetravalent ions leads to the formation of oxygen vacancies (Vₒ) to maintain charge neutrality. mdpi.com These oxygen vacancies are not mere defects but are crucial active sites in many catalytic reactions. nih.govresearchgate.net Pr₆O₁₁ is noted for having the highest oxygen ion mobility among rare earth oxides, which facilitates the rapid transport of oxygen species during a catalytic cycle. acs.orgnih.gov

In photocatalysis, for example, the reduction of surface Pr⁴⁺ ions to Pr³⁺ can create more oxygen vacancies, which enhance catalytic efficiency. mdpi.com For oxidation reactions, such as soot combustion, these vacancies boost the adsorption and activation of O₂, accelerate electron transport, and reduce the energy barrier for the reaction. nih.govnih.gov By regulating the concentration of these oxygen vacancies, often through methods like calcination or doping, the catalytic performance of Pr₆O₁₁ can be precisely tuned for specific applications. nih.govacs.org

Synergistic Catalytic Effects in Pr₆O₁₁-Based Composite Catalysts (e.g., Pt-Pr/Pr₆O₁₁, Pd/Pr₆O₁₁, Ag/Pr₆O₁₁)

The catalytic performance of Pr₆O₁₁ is often significantly amplified when it is combined with noble metals such as Platinum (Pt), Palladium (Pd), or Silver (Ag) to form composite catalysts. researchgate.netresearchgate.net This enhancement is due to synergistic effects, where the interaction between the praseodymium oxide support and the metal nanoparticles leads to a catalytic activity greater than the sum of the individual components.

A primary synergistic mechanism in photocatalysis involves improved charge separation. In Ag/Pr₆O₁₁ nanorods used for dye degradation, the silver nanoparticles act as electron sinks, drawing photogenerated electrons from the Pr₆O₁₁. This suppresses the recombination of electrons and holes, making more charge carriers available to participate in the degradation reactions. researchgate.net A similar effect is observed in Ag/CaTiO₃/Pr₆O₁₁ systems for CO₂ reduction, where the Pr₆O₁₁ layer acts as an electron transfer bridge to the silver nanoparticles. kyoto-u.ac.jp

In oxidation reactions, such as the catalytic oxidation of CO, the synergy between gold (Au) nanoparticles and Pr₆O₁₁ nanorods results in superior catalytic activity. researchgate.net This is attributed to a strong interaction between the gold and the oxide support, which involves the lattice oxygen atoms and point defects of the Pr₆O₁₁, facilitating the reaction. researchgate.net This synergistic interaction at the metal-oxide interface is a key strategy for designing highly efficient and stable catalysts.

Electrochemical Energy Applications of Praseodymium Oxide Pr₆o₁₁ Based Materials

Solid Oxide Fuel Cells (SOFCs) and Solid Oxide Electrolysis Cells (SOECs)

Pr₆O₁₁ is extensively investigated for its potential in high-temperature electrochemical devices like Solid Oxide Fuel Cells (SOFCs) and Solid Oxide Electrolysis Cells (SOECs), primarily for its role in the oxygen electrode where the critical oxygen reduction and evolution reactions occur.

Praseodymium oxide is considered a promising electrocatalyst for the oxygen reduction reaction (ORR) at the cathode of SOFCs. researchgate.net Its utility stems from its mixed ionic-electronic conductivity (MIEC), which is crucial for efficient electrode operation. The material's structure contains both Pr³⁺ and Pr⁴⁺ ions, a feature that contributes to its high oxygen ion mobility and redox activity. However, its application as a standalone electrode can be limited by factors such as a relatively high thermal expansion coefficient and polymorphic phase transitions upon heating, which can compromise mechanical stability. dtu.dk

Research has demonstrated that Pr₆O₁₁'s electronic conductivity is sufficient for its use as a SOFC cathode. researchgate.net When used as an active catalyst layer on a Ce₀.₉Gd₀.₁O₂ (CGO) electrolyte, with a current collecting layer on top, it can lead to very low polarization resistances. dtu.dk The performance of Pr₆O₁₁-based electrodes is significantly influenced by the fabrication method. For instance, electrodes prepared by spray-pyrolysis show enhanced performance compared to traditional screen-printing methods, which often require high calcination temperatures that can lead to undesirable grain growth and reduced porosity. dtu.dk

| Electrode Composition | Fabrication Method | Operating Temperature (°C) | Polarization Resistance (Ω·cm²) |

|---|---|---|---|

| Pr₆O₁₁ on CGO Electrolyte | Deposition | 600 | 0.022 |

| LSM-Pr₆O₁₁ (1:3) | Spray-Pyrolysis | 650 | 0.21 |

| Pure Pr₆O₁₁ | Spray-Pyrolysis | 650 | 0.17 |

| Commercial LSM | Screen-Printing | 650 | 5.8 |

A highly effective strategy for leveraging the catalytic activity of Pr₆O₁₁ while mitigating its mechanical drawbacks is through infiltration. This technique involves introducing a solution of praseodymium nitrate (B79036) into a porous, stable cathode backbone (such as CGO, La₀.₈Sr₀.₂MnO₃-δ (LSM), or La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃-δ (LSCF)) and then heating it to form nano-sized Pr₆O₁₁ particles on the surface of the backbone. acs.orgresearchgate.netrsc.org This method creates a vast surface area of active catalyst particles, significantly extending the triple-phase boundary (TPB) where the electrochemical reactions occur. dtu.dkacs.org

Infiltration of Pr₆O₁₁ has been shown to dramatically reduce the polarization resistance (Rp) of various cathode architectures. For example, infiltrating Pr₆O₁₁ into a LaNi₀.₆Fe₀.₄O₃-δ (LNF)/CGO backbone resulted in Rp values as low as 0.074 Ω·cm² at 600°C. dtu.dk Similarly, when infiltrated into a standard LSM-Yttria-Stabilized Zirconia (YSZ) electrode, Pr₆O₁₁ nanoparticles reduced the polarization resistance by approximately 82% at 700°C, achieving values as low as 0.068 Ω·cm². rsc.org These infiltrated electrodes also demonstrate good stability over hundreds of hours of operation. dtu.dk The enhancement is attributed to the creation of additional oxygen ion diffusion pathways and an increase in oxygen surface exchange parameters, which boosts the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER). rsc.org

| Backbone Material | Temperature (°C) | Rp (Ω·cm²) - Before Infiltration | Rp (Ω·cm²) - After Pr₆O₁₁ Infiltration | Reference |

|---|---|---|---|---|

| LNF/CGO | 600 | - | 0.074 | dtu.dk |

| LSM/YSZ | 700 | ~0.38 | 0.068 | rsc.org |

| LSM/YSZ | 850 | ~0.06 | 0.018 | rsc.org |

| LSM/CGO | 700 | - | 0.02 | rsc.org |

The high performance of Pr₆O₁₁ as an electrode material is fundamentally linked to its excellent oxygen transport properties. The mixed-valence state of praseodymium (Pr³⁺/Pr⁴⁺) in the Pr₆O₁₁ lattice facilitates high oxygen vacancy concentrations, which are essential for ionic conduction. This results in remarkable oxygen mobility within the material.

Studies measuring the oxygen transport properties have reported an oxygen diffusion coefficient (D*) as high as 3.4 x 10⁻⁸ cm² s⁻¹ and a surface exchange coefficient (k) of 5.4 x 10⁻⁷ cm s⁻¹ at 600°C. researchgate.netresearchgate.net These values signify excellent electrocatalytic properties for the ORR. The ability of the Pr₆O₁₁ lattice to readily store and release oxygen is a key attribute for its catalytic function. The process of densifying Pr₆O₁₁ for accurate measurement of these properties can be challenging due to detrimental phase changes, but specific sintering cycles have been developed to achieve high-density pellets (95%) suitable for these measurements. researchgate.net

When Pr₆O₁₁ is added to Samarium-doped Ceria (Sm₀.₂Ce₀.₈O₁.₉ or SDC), the resulting composite can exhibit superior sintering activity, forming a dense ceramic structure at lower temperatures (e.g., 1250°C). researchgate.net Co-doping ceria with both praseodymium and samarium has been shown to significantly increase ionic conductivity compared to single-doped ceria. researchgate.net For instance, the composition Ce₀.₈Sm₀.₁Pr₀.₁O₁.₉ demonstrated a maximum ionic conductivity of 1.94 x 10⁻² S·cm⁻¹ at 500°C, which is substantially higher than singly doped materials. ias.ac.in This enhancement is attributed to the creation of more oxygen vacancies and faster diffusion of these charge carriers. ias.ac.in The electrochemical catalytic activity of Pr may also play a role in decreasing the polarization at the electrolyte-electrode interface. researchgate.net

Lithium-Ion Batteries and Lithium-Oxygen Batteries (LOBs)

The unique electronic structure and high oxygen ion mobility of Pr₆O₁₁ also make it a candidate for catalysis in advanced battery chemistries, particularly in non-aqueous Lithium-Oxygen Batteries (LOBs). acs.orgnih.gov

In LOBs, the primary challenge is the slow kinetics of the ORR during discharge and the OER during charge, which leads to high overpotentials and poor cycle life. Pr₆O₁₁ is investigated as a cathode catalyst to accelerate these reactions. researchgate.net Its catalytic activity is linked to its 4f electronic structure and its ability to regulate oxygen vacancies (Vₒ). acs.orgnih.gov

Research has shown that creating an appropriate concentration of oxygen vacancies in Pr₆O₁₁ can boost O₂ adsorption/desorption, accelerate electron transport, and lower the energy barrier for the electrochemical reactions. nih.govacs.org Vₒ-rich Pr₆O₁₁ can optimize the reaction pathway by promoting the formation of an intermediate Li₂-ₓO₂ species and influencing the morphology of the final discharge product, lithium peroxide (Li₂O₂). nih.govresearchgate.net By adjusting the Li₂O₂ growth into vertically staggered nanoflakes, the catalyst surface avoids being suffocated, leading to excellent capacity, cycling stability, and rate performance. nih.govacs.org The regulation of these oxygen vacancies can be achieved through controlled calcination of the Pr₆O₁₁ material. acs.org

Oxygen Vacancy Regulation for Enhanced Electrochemical Performance in LOBs

Lithium-oxygen batteries (LOBs) present significant challenges, particularly in finding efficient catalysts to manage the nucleation of the discharge product, lithium peroxide (Li₂O₂). aemree.comnanographenex.com Praseodymium oxide is a notable candidate due to its unique 4f electronic structure and high oxygen ion mobility, which is among the highest of the rare earth oxides. rsc.orgaemree.com By regulating the concentration of oxygen vacancies (Vₒ) in Pr₆O₁₁ through controlled calcination, its catalytic activity can be significantly enhanced. aemree.com

Research has shown that creating a Vₒ-rich Pr₆O₁₁ catalyst can optimize the reaction pathway in LOBs. aemree.com An appropriate concentration of oxygen vacancies boosts the adsorption and desorption of oxygen, accelerates electron transport, and lowers the energy barrier for the electrochemical reactions. rsc.orgaemree.comnanographenex.com Specifically, Vₒ-rich Pr₆O₁₁ facilitates the formation of a Li₂₋ₓO₂ intermediate with metalloid conductivity and directs the growth of Li₂O₂ into vertically staggered nanoflakes. aemree.comnanographenex.com This morphology prevents the catalyst surface from becoming suffocated by the discharge product, leading to superior capacity, cycling stability, and rate performance. rsc.orgaemree.com The creation of Vₒ-rich Pr₆O₁₁ can be confirmed through methods like X-ray diffraction and X-ray photoelectron spectroscopy (XPS). aemree.com

Table 1: Impact of Oxygen Vacancies on Pr₆O₁₁ Catalytic Performance in LOBs

| Feature | Effect of Oxygen Vacancy Regulation | Source |

|---|---|---|

| O₂ Adsorption/Desorption | Boosted | rsc.orgaemree.com |

| Electron Transport | Accelerated | rsc.orgaemree.com |

| Reaction Energy Barrier | Reduced | rsc.orgaemree.com |

| Li₂O₂ Morphology | Vertically staggered nanoflakes | aemree.comnanographenex.com |

| Electrochemical Performance | Enhanced capacity, cycling stability, and rate performance | aemree.comnanographenex.com |

Interfacial Engineering for Improved Cathode Performance in Lithium-Ion Batteries

In the field of lithium-ion batteries (LIBs), improving the performance of cathode materials like LiNiₓCoᵧMn₁₋ₓ₋ᵧO₂ (NCM) is a critical challenge. Interfacial engineering using Pr₆O₁₁ nanoparticles has emerged as an effective strategy to enhance the stability and kinetics of these cathodes.

Studies involving the modification of NCM523 cathodes with Pr₆O₁₁ nanoparticles have demonstrated significant improvements in electrochemical performance. The Pr₆O₁₁ interface enhances electronic conductivity and boosts ion transport kinetics. Furthermore, it improves the compatibility of the cathode with the electrolyte and helps inhibit the structural degradation of the NCM secondary particles during cycling. This leads to markedly enhanced cycle stability, energy density, and thermal safety. For instance, NCM523 modified with Pr₆O₁₁ showed a capacity retention of 78.5% when tested at 60°C, a notable improvement over the pure NCM electrode. Full cells assembled with a Pr₆O₁₁-modified NCM cathode and a graphite (B72142) anode have also shown excellent performance, with a capacity retention of 86.1% after 1000 cycles.

Table 2: Performance of Pr₆O₁₁-Modified NCM523 Cathodes

| Performance Metric | Temperature | Value | Note |

|---|---|---|---|

| Capacity Retention | 25°C | 77.4% | Compared to unmodified NCM |

| Capacity Retention | 60°C | 78.5% | Compared to unmodified NCM |

| Full Cell Capacity Retention | Room Temperature | 86.1% | After 1000 cycles (NCM-b//graphite) |

Aqueous Zinc-Ion Batteries

Manganese-based oxides are promising cathode materials for aqueous zinc-ion batteries (AZIBs) due to their low cost and high abundance. However, they suffer from issues like the dissolution of the active material and poor structural stability. nanografi.commdpi.com

Pr₆O₁₁-Mn₂O₃ Heterostructures as Cathode Materials

To address the limitations of manganese oxides, researchers have developed hollow octahedral heterostructures of Pr₆O₁₁ and manganese(III) oxide (Mn₂O₃). nanografi.commdpi.com These Pr₆O₁₁-Mn₂O₃ (PrO-MnO) heterostructures are synthesized using a metal-organic framework templating approach. nanografi.commdpi.com The rationally designed hollow structure provides a high number of active sites and facilitates reaction kinetics. mdpi.com The presence of Pr₆O₁₁ effectively suppresses the dissolution of manganese, which in turn stabilizes the Mn₂O₃ structure and contributes to improved electrochemical activity and stability. nanografi.commdpi.com

Interfacial Charge Rearrangement and Ion Transfer Mechanisms in Zinc-Ion Storage

The interface between Pr₆O₁₁ and Mn₂O₃ in the heterostructure plays a crucial role in enhancing zinc-ion storage. mdpi.com Pr₆O₁₁ induces an interfacial charge rearrangement and promotes the transfer of both electrons and ions. nanografi.commdpi.com This improved charge and ion transfer contributes to the enhanced electrochemical activity of the composite cathode. mdpi.com As a result, the PrO-MnO cathode demonstrates excellent rate capabilities and cycling performance. It can deliver a high reversible capacity of 140.8 mAh g⁻¹ after 2000 cycles at a current density of 1 A g⁻¹, significantly outperforming a cathode made of pure Mn₂O₃. nanografi.commdpi.com

Table 3: Electrochemical Performance of PrO-MnO Cathode in AZIBs

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Reversible Capacity | 140.8 mAh g⁻¹ | After 2000 cycles | nanografi.commdpi.com |

| Current Density | 1 A g⁻¹ | - | nanografi.commdpi.com |

| Capacity Retention | 84.2% | After 1000 cycles | nanografi.com |

Hydrogen Storage Materials and Synergistic Dehydrogenation

Praseodymium oxide is also gaining attention for its role in hydrogen-related technologies. While not a hydrogen storage material itself, it acts as a critical component in catalyst systems for hydrogen production (dehydrogenation) and utilization (fuel cells). Praseodymium compounds are known to help improve hydrogen storage materials and are used in solid oxide fuel cells (SOFCs) for efficient energy conversion. aemree.com

The catalytic properties of Pr₆O₁₁ are central to these applications. Pr₆O₁₁ nanoparticles are effective as catalysts in hydrogenation reactions. nanographenex.com In the context of dehydrogenation, Pr₆O₁₁-based materials have shown promise. For instance, cerium-zirconium-praseodymium mixed oxides can catalyze the oxidative dehydrogenation of propane. Research has also been conducted on praseodymium oxide-based catalysts for the dehydration and dehydrogenation of 2-butanol. researchgate.net Furthermore, a highly active Cs₂O/Ru/Pr₆O₁₁ catalyst has been developed for ammonia (B1221849) decomposition, a key process for producing hydrogen. researchgate.net This catalyst demonstrates the potential of Pr₆O₁₁ as a robust support that enhances the activity of other metals for reactions that release hydrogen. researchgate.netrsc.org

Advanced Sensor Technologies Based on Praseodymium Oxide Pr₆o₁₁

Gas Sensing Mechanisms and Transduction Principles

The functionality of Pr₆O₁₁ in gas sensors is realized through different transduction principles, where the interaction between the oxide and the target gas is converted into a measurable signal. Key mechanisms include cataluminescence and potentiometric responses.

Cataluminescence (CTL) Based Gas Sensors (e.g., for Acetophenone (B1666503) Detection)

Cataluminescence (CTL) is a phenomenon where the catalytic oxidation of a substance on the surface of a solid material produces light emission. Praseodymium oxide has been effectively utilized as a sensing material in CTL-based gas sensors for the detection of trace amounts of acetophenone.

The sensing mechanism involves the adsorption and subsequent catalytic oxidation of acetophenone molecules on the surface of nano-Pr₆O₁₁. This exothermic reaction releases energy, part of which is emitted as light. The intensity of this emitted light is proportional to the concentration of the analyte gas. A novel and sensitive gas sensor for acetophenone was developed based on its CTL emission on the surface of nano-praseodymium oxide mdpi.comresearchgate.net. The sensor demonstrated a linear response to acetophenone in the range of 15-280 mg/m³ with a low detection limit of 4 mg/m³ mdpi.comresearchgate.net. The optimal working conditions for this sensor were found to be a temperature of 248 °C, an air flow rate of 230 mL/min, and a detection wavelength of 425 nm nih.gov. The maximum signal-to-noise ratio was observed at this wavelength, even though the maximum emission occurred at 460 nm researchgate.net. This technology shows promise for applications in clinical breath analysis, as acetophenone can be a biomarker for certain diseases mdpi.com.

Solid-State Potentiometric Sensors for Specific Gases (e.g., H₂S)

Solid-state potentiometric sensors measure the difference in electrical potential between a sensing electrode and a reference electrode. This potential difference changes in response to the concentration of a specific gas. Pr₆O₁₁ has been incorporated into the sensing electrode of such devices to enhance their performance in detecting hydrogen sulfide (B99878) (H₂S).

A compact tubular sensor for H₂S detection was designed using a sodium super ionic conductor (NASICON) as the solid electrolyte and a Pr₆O₁₁-doped tin oxide (SnO₂) sensing electrode. The addition of Praseodymium oxide to the tin oxide electrode was found to be crucial for achieving excellent sensing properties. The sensor exhibited a nearly proportional electromotive force (EMF) to the logarithm of the H₂S concentration in the range of 5–50 ppm at an operating temperature of 300 °C, with a sensitivity of 74 mV/decade. The response times were rapid, with the 90% response time being as short as 4 seconds for 50 ppm H₂S. The proposed sensing mechanism involves a mixed potential at the sensing electrode, where the Pr₆O₁₁-doped SnO₂ facilitates the chemical and electrochemical oxidation of H₂S.

Selectivity and Sensitivity Enhancement Strategies in Pr₆O₁₁ Sensors

A critical challenge in gas sensor development is achieving high selectivity (the ability to detect a specific gas in a mixture) and sensitivity (the ability to detect low concentrations). For Pr₆O₁₁-based sensors, several strategies are employed to enhance these parameters.

Doping and Composite Formation: One of the most effective strategies is the doping of Pr₆O₁₁ with other metal oxides or vice versa. As seen in the H₂S sensor, doping SnO₂ with 5 wt% Pr₆O₁₁ significantly improved its sensing characteristics compared to pure SnO₂. Doping can alter the electronic structure, create more active surface sites, and enhance the catalytic activity of the sensing material, thereby improving both sensitivity and selectivity ijrti.org. Dopants can introduce defects like oxygen vacancies, which act as adsorption sites for gas molecules researchgate.net.

Nanostructuring: The use of nanomaterials provides a high surface-area-to-volume ratio, which is a significant advantage for gas sensing. Nano-Pr₆O₁₁ used in the acetophenone CTL sensor demonstrated a strong response due to the increased number of active sites available for the catalytic reaction mdpi.comresearchgate.net. Controlling the morphology and grain size of the nanomaterial can further optimize sensor performance.

Operational Parameter Optimization: Fine-tuning the operating conditions, such as temperature and flow rate, is crucial for maximizing sensor performance. For the CTL-based acetophenone sensor, the selectivity was high under optimized conditions, with no or weak responses to potential interfering compounds like alcohols, aldehydes, and benzenes mdpi.comresearchgate.net. Each gas has an optimal temperature at which its adsorption and reaction on the sensor surface are most favorable, allowing for temperature-based selectivity enhancement.

Below is a data table summarizing the performance of a Pr₆O₁₁-based cataluminescence sensor for acetophenone detection.

| Parameter | Value | Reference |

| Analyte | Acetophenone | mdpi.com |

| Linear Range | 15-280 mg/m³ (2.8-52 ppm) | mdpi.comresearchgate.net |

| Limit of Detection (S/N=3) | 4 mg/m³ (0.7 ppm) | mdpi.comresearchgate.net |

| Optimal Temperature | 248 °C | nih.gov |

| Optimal Wavelength | 425 nm | researchgate.net |

| Correlation Coefficient (R²) | 0.9968 | mdpi.comresearchgate.net |

This table showcases the high sensitivity and linearity achieved through the use of nano-Pr₆O₁₁ in a CTL sensing platform.

The following table presents the response and recovery times of a Pr₆O₁₁-doped SnO₂ potentiometric sensor for H₂S.

| H₂S Concentration (ppm) | 90% Response Time (s) | Recovery Time (s) | Reference |

| 5 | 8 | 12 | ijrti.org |

| 20 | 6 | 18 | ijrti.org |

| 50 | 4 | 30 | ijrti.org |

This data highlights the rapid response kinetics of the sensor, a key factor for real-time monitoring applications.

Integration of Pr₆O₁₁ in Chemoresistive Sensing Platforms

Chemoresistive sensors are a class of gas sensors that operate based on the change in electrical resistance of a sensing material upon exposure to a target gas. While pure Pr₆O₁₁ has shown potential for detecting volatile organic compounds (VOCs), its primary use in chemoresistive platforms has been as a component in composite materials or solid solutions to enhance the sensing properties of other metal oxides.

For instance, a solid solution of Praseodymium, Iron, and Titanium oxides (PrFeTiO₅), synthesized using Pr₆O₁₁ as a precursor, has been investigated for the chemoresistive detection of ethanol, acetone, and acetaldehyde (B116499) mdpi.comresearchgate.net. In this context, Pr₆O₁₁ contributes to the formation of a complex oxide with tailored structural and functional properties. The goal of creating such solid solutions is to merge the qualities of different metal oxides to create diverse active sites on the sensor's surface, thereby tuning its sensing properties.

The general mechanism for n-type metal oxide chemoresistive sensors involves the adsorption of oxygen from the air onto the semiconductor surface, which traps electrons from the conduction band and creates a high-resistance depletion layer. When a reducing gas is introduced, it reacts with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band and thus decreasing the sensor's resistance. For p-type semiconductors, the mechanism is reversed. The integration of Praseodymium oxide can influence this process by modifying the charge carrier concentration and enhancing the catalytic oxidation of the target VOCs on the sensor surface. Research in this area aims to develop cost-effective and printable chemoresistive sensors for a wide range of applications, from environmental monitoring to medical diagnostics mdpi.comresearchgate.net.

Praseodymium Oxide Pr₆o₁₁ in Advanced Functional Materials and Nanotechnology

Nanomaterial Architectures and Their Functionalization

The advancement of nanotechnology has enabled the precise engineering of praseodymium oxide (Pr₆O₁₁) into a variety of nanomaterial architectures, each with tailored properties for specific high-tech applications. The ability to control the size, shape, and structure of Pr₆O₁₁ at the nanoscale is crucial for harnessing its full potential in functional materials.

Engineering of Nanoparticles, Nanorods, and Nanotubes for Specific Applications

The synthesis of Pr₆O₁₁ nanomaterials can be achieved through several methods, including solid-state reactions, precipitation, and microwave-assisted hydrothermal processes. researchgate.net A common and crucial step in many of these synthesis routes is calcination, which involves heating a precursor material in air to produce the crystalline Pr₆O₁₁ nanoparticles. nanografi.com The physical characteristics of the resulting nanoparticles are highly dependent on the conditions of this calcination process. nanografi.com

Researchers have successfully fabricated various forms of Pr₆O₁₁ nanomaterials, such as nanoparticles, nanorods, and nanofibers, to enhance their functional properties for a range of applications. researchgate.netsemanticscholar.org

Nanoparticles : Well-crystallized Pr₆O₁₁ nanoparticles have been synthesized using a modified polyol process followed by calcination. semanticscholar.org These nanoparticles can serve as fundamental building blocks for more complex structures. semanticscholar.org The size of these nanocrystalline particles can be controlled through the synthesis parameters. acs.org

Nanorods : Pr₆O₁₁ nanorods can be produced by calcining praseodymium hydroxide (B78521) (Pr(OH)₃) nanorods, which are themselves synthesized via methods like the ammonia-diffusion process or microwave-assisted hydrothermal techniques. researchgate.net For example, a microwave-assisted hydrothermal method has been used to create Pr(OH)₃ nanorods with uniform diameters of approximately 12 nm and lengths varying from 50 to 220 nm. These are then converted to Pr₆O₁₁ nanorods through calcination. researchgate.net These nanorod structures are investigated for their potential in enhancing catalytic activities. researchgate.net

Nanofibers : The electrospinning technique has been employed to create Pr₆O₁₁ nanofibers. researchgate.net Morphological analysis of these nanofibers has shown them to have lengths of several hundred nanometers and diameters of about 20 nm. researchgate.net

The engineering of these distinct morphologies is driven by the specific requirements of their intended applications, which include catalysis and advanced electronics. azonano.comsamaterials.com The mixed-valence state of praseodymium ions (Pr³⁺ and Pr⁴⁺) within the Pr₆O₁₁ structure is a key characteristic that makes these nanomaterials particularly useful for catalytic applications. nanografi.com

Table 1: Synthesis Methods and Morphologies of Pr₆O₁₁ Nanomaterials

| Nanomaterial Type | Synthesis Method(s) | Precursor Material | Key Characteristics |

|---|---|---|---|

| Nanoparticles | Modified Polyol Process & Calcination semanticscholar.org | Praseodymium Nitrate (B79036) semanticscholar.org | Slightly agglomerated nanocrystalline particles. semanticscholar.org |

| Nanorods | Microwave-Assisted Hydrothermal & Calcination researchgate.net | Praseodymium Hydroxide researchgate.net | Uniform diameter (~12 nm), variable length (50-220 nm). researchgate.net |

| Nanofibers | Electrospinning & Annealing researchgate.net | Not Specified | Fiber length in several 100nm, diameter of ~20nm. researchgate.net |

Fabrication of Hollow Structures and Hierarchical Architectures

Beyond simple nanoparticles and nanorods, researchers are exploring the fabrication of more complex Pr₆O₁₁ structures, such as hollow and hierarchical architectures. These advanced designs offer unique properties like increased surface area and improved accessibility for reactants, which are highly beneficial for applications in catalysis and gas sensing.

One approach to creating these structures involves using templates. For instance, hollow microspheres with a hierarchical structure can be prepared using a hydrothermal method with specific reagents to form a precursor, which is then calcined to create the final hollow structure. google.com Another technique combines atomic layer deposition with the selective removal of a polymer template to create freestanding hollow fiber structures. rsc.org

Functionalization of other material architectures with Pr₆O₁₁ is also a key area of research. For example, tin oxide (SnO₂) flower-like architectures have been functionalized with Pr₆O₁₁ using a one-step hydrothermal method. This process results in a hierarchical structure where Pr₆O₁₁ enhances the material's gas-sensing capabilities.

Magnetic Material Development with Pr₆O₁₁

Praseodymium oxide is a significant component in the development of advanced magnetic materials, particularly in the formulation of high-performance permanent magnets. hsmagnets.com These magnets are essential in a wide array of modern technologies. pe.org.pl

Thin films of Praseodymium Oxide are noted for their magnetic properties, which makes them suitable for applications in magnetic memory devices and sensors. samaterials.com

Applications in Magnetic Memory Devices and Sensors

The magnetic properties of Pr₆O₁₁ make it a valuable material for data storage and sensor technologies. azonano.comsamaterials.com In the realm of magnetic data storage, materials are magnetized in different directions to represent the binary digits (0s and 1s) of digital information. hyab.com These magnetic states can be written and read by magnetic sensors. hyab.com

Praseodymium is a component of rare-earth permanent magnets, such as those based on neodymium (NdFeB) and samarium-cobalt (B12055056) (SmCo), which are utilized in high-performance data storage devices. hsmagnets.comhyab.com While ferrite (B1171679) magnets are common, rare-earth magnets offer superior magnetic strength. hsmagnets.com The role of the permanent magnet in a sensor is to provide a stable magnetic field. hsmagnets.com

The development of new magnetic materials like Pr₆O₁₁ is crucial for increasing data storage density. newatlas.com Thin films of Pr₆O₁₁ are specifically noted for their potential applications in magnetic memory devices, sensors, and magnetic tunneling structures. samaterials.com Furthermore, nano-sized Pr₆O₁₁ has been utilized in the development of sensitive gas sensors that operate based on cataluminescence. researchgate.net

Optical Applications of Pr₆O₁₁

Praseodymium oxide is recognized for its unique optical properties, which allow for its use in a variety of applications, including specialized glass and luminescent materials. uji.es It is a component in didymium glass, used in welder's goggles, and serves as a yellow colorant for glass and ceramics. nanografi.com

Luminescence Properties and Mechanisms

Praseodymium oxide exhibits photoluminescence, the emission of light after absorbing photons. wikipedia.org This property is being explored for applications in areas like optical temperature sensors and medical therapies. concordia.canih.gov

When doped into other materials, such as yttria-stabilized zirconia (YSZ), Pr₆O₁₁ can induce strong absorption of blue light. researchgate.net Under excitation, for example at 450 nm, these materials can exhibit multiple emission peaks in the visible and near-infrared regions. researchgate.net

A study on Pr-doped YSZ single crystals identified five distinct emission peaks at the following wavelengths:

565 nm

588 nm

614 nm

638 nm

716 nm